S-Nepc

Übersicht

Beschreibung

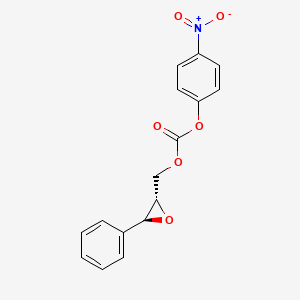

S-NEPC, also known as 4-Nitrophenyl-2S,3S-epoxy-3 phenylpropyl carbonate, is a colorimetric substrate used to measure the activity of soluble epoxide hydrolase (sEH). This compound is also a substrate for Glutathione S-transferase, microsomal epoxide hydrolase, and porcine liver carboxylesterase. The hydrolysis of this compound by sEH yields 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm .

Vorbereitungsmethoden

The synthetic route for S-NEPC involves the reaction of 4-nitrophenol with 2S,3S-epoxy-3 phenylpropyl carbonate. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods for this compound are not widely documented, but the compound is generally prepared in research laboratories for scientific studies .

Analyse Chemischer Reaktionen

Hydrolytic Reaction with Soluble Epoxide Hydrolase (sEH)

S-Nepc serves as a substrate for soluble epoxide hydrolase (sEH), an enzyme involved in the hydrolysis of epoxy fatty acids. The reaction involves cleavage of the epoxide ring, producing a diol derivative. Key findings include:

-

Reaction Pathway : Hydrolysis occurs at the epoxide group, yielding trans-3-phenylglycidol and 4-nitrophenyl carbonate as intermediates. The latter further decomposes to release 4-nitrophenol, detectable via UV-Vis spectroscopy at 405 nm .

-

Kinetic Parameters :

-

Fluorogenic Adaptation : Modified derivatives of this compound, such as cyano(6-methoxy-naphthalen-2-yl)methyl analogs, exhibit enhanced fluorescence upon hydrolysis, enabling high-throughput screening of sEH inhibitors .

Stability Under Hydrolytic Conditions

This compound demonstrates hydrolytic stability in aqueous buffers but undergoes rapid degradation in the presence of sEH or strong acids/bases:

-

pH-Dependent Stability :

-

Enzymatic Specificity : Murine sEH shows broader substrate specificity for this compound derivatives compared to human sEH, which prefers bulkier fluorogenic analogs .

Structural and Reaction Insights

-

Epoxide Reactivity : The (2S,3S)-epoxide configuration dictates stereospecific interactions with sEH’s catalytic residues (Asp333, Tyr466, and Tyr381), facilitating nucleophilic attack and ring opening .

-

Byproduct Formation : Hydrolysis generates 4-nitrophenol (), enabling real-time monitoring of enzymatic activity .

Limitations and Innovations

-

Challenges : this compound’s absorption-based assay lacks sensitivity for ultra-potent inhibitors, necessitating radioactive or fluorescent alternatives .

-

Recent Advances : Fluorescent derivatives (e.g., cyano-naphthyl substrates) now dominate high-throughput screens due to their >100-fold sensitivity improvement .

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Biomarkers for Early Detection

Recent studies have identified novel biomarkers that can aid in the early detection of NEPC. For instance, a study explored exosomal microRNAs (miRNAs) as potential non-invasive biomarkers. The researchers developed an "EV-miRNA classifier" based on small RNA next-generation sequencing from serum extracellular vesicles (EVs) of CRPC patients, which demonstrated significant dysregulation of specific miRNAs associated with NEPC .

Table 1: EV-miRNA Classifier Performance

| Biomarker | Sensitivity | Specificity | AUROC |

|---|---|---|---|

| miR-28-5p | 90% | 85% | 0.92 |

| miR-148a-3p | 88% | 87% | 0.90 |

This classifier could provide substantial advancements over current diagnostic methods, allowing for more accurate identification and monitoring of NEPC.

Prognostic Applications

NEPC Risk Score

A significant advancement in prognostic capabilities involves the development of a NEPC Risk Score derived from cell-free DNA (cfDNA) methylation analysis. This score was validated across multiple cohorts, demonstrating high accuracy in distinguishing between NEPC and CRPC .

Table 2: NEPC Risk Score Validation Results

| Cohort | NEPC Cases | CRPC Cases | Sensitivity | Specificity | AUROC |

|---|---|---|---|---|---|

| Training Set | 9 | 39 | 100% | 90% | 0.96 |

| Validation Set | 12 | 41 | 100% | 95% | 1.00 |

These findings suggest that the NEPC Risk Score can serve as a reliable prognostic tool, providing essential information regarding patient outcomes.

Therapeutic Applications

Combination Therapies

Research has indicated that S-Nepc may play a role in enhancing the efficacy of combination therapies for NEPC. A case study reported a patient with mCRPC who exhibited a significant response to PD-1 monoclonal antibody therapy combined with radiotherapy . This approach highlights the potential of this compound in improving therapeutic outcomes in resistant cases.

Table 3: Case Study Outcomes

| Treatment Regimen | Response Rate | Duration of Response |

|---|---|---|

| PD-1 + Radiotherapy | Significant | Lasting benefits |

This case underscores the importance of exploring this compound's role in combination therapies to overcome treatment resistance.

Future Directions and Research Opportunities

The ongoing research into this compound presents numerous opportunities for further exploration:

- Validation Studies: Larger cohorts are needed to validate the effectiveness of biomarkers and risk scores.

- Mechanistic Studies: Understanding the molecular mechanisms underlying this compound's effects could lead to novel therapeutic targets.

- Longitudinal Studies: Tracking patient responses over time will provide insights into the long-term efficacy of treatments involving this compound.

Wirkmechanismus

The mechanism by which S-NEPC exerts its effects involves its hydrolysis by soluble epoxide hydrolase. This enzyme catalyzes the conversion of this compound to 4-nitrophenol, which can be quantified spectrophotometrically. The molecular targets of this compound include soluble epoxide hydrolase, Glutathione S-transferase, microsomal epoxide hydrolase, and porcine liver carboxylesterase .

Vergleich Mit ähnlichen Verbindungen

S-NEPC kann mit anderen kolorimetrischen Substraten verglichen werden, die zur Messung der Enzymaktivität verwendet werden. Ähnliche Verbindungen umfassen:

4-Nitrophenylacetat: Wird zur Messung der Esteraseaktivität verwendet.

4-Nitrophenylphosphat: Wird zur Messung der Phosphataseaktivität verwendet.

4-Nitrophenyl β-D-Glucopyranosid: Wird zur Messung der Glucosidaseaktivität verwendet.

Was this compound auszeichnet, ist seine spezifische Verwendung bei der Messung der Aktivität der löslichen Epoxidhydrolase und seine Anpassungsfähigkeit für die Verwendung in 96-Well-Mikrotiterplattenlesegeräten .

Biologische Aktivität

S-Nepc, or Sphingosine N-acylphosphatidylethanolamine, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of neuroendocrine prostate cancer (NEPC). This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Neuroendocrine Prostate Cancer (NEPC)

NEPC is a rare and aggressive variant of prostate cancer that often arises from treatment-resistant prostate cancer. Characterized by its neuroendocrine differentiation, NEPC exhibits poor prognosis and limited treatment options. Recent studies have highlighted the role of various molecular pathways and transcription factors in driving NEPC progression, including the involvement of Sphingosine kinase 1 (SphK1) as a critical player in its development .

This compound's biological activity is primarily linked to its interactions within cellular signaling pathways. Research indicates that SphK1, which is often overexpressed in NEPC, plays a central role in cell proliferation and survival. Inhibition of SphK1 has shown promise in preclinical models, suggesting that targeting this pathway may offer therapeutic benefits for NEPC patients .

Key Mechanisms:

- Cell Proliferation : this compound has been shown to influence cell cycle regulation through pathways involving Aurora Kinase A (AURKA) and other transcription factors such as BRN2 and SOX2 .

- Apoptosis Regulation : The compound may modulate apoptotic pathways, enhancing the sensitivity of NEPC cells to chemotherapeutic agents .

- Metastatic Potential : Studies indicate that this compound could impact the metastatic behavior of NEPC cells, potentially reducing their ability to invade surrounding tissues .

Case Studies

A retrospective study involving 14 patients with histologically confirmed NEPC revealed significant insights into treatment outcomes when incorporating this compound-related therapies. The study found that patients receiving platinum-based chemotherapy exhibited a 66.7% objective response rate, with median overall survival (OS) times varying based on the presence of liver metastases .

| Characteristic | Value |

|---|---|

| Total Patients | 14 |

| Objective Response Rate | 66.7% |

| Median OS (Liver Metastasis -) | 31.6 months |

| Median OS (Liver Metastasis +) | 9.4 months |

Research Findings

Recent literature has explored various aspects of this compound's biological activity:

- Transcription Factors : The interplay between transcription factors such as EZH2 and AR signaling has been shown to be crucial in driving NEPC progression. This compound may influence these interactions by modulating chromatin states and gene expression profiles .

- Therapeutic Interventions : Engineered exosomes targeting NEPC markers have been developed to deliver therapeutic agents directly influenced by compounds like this compound, highlighting its potential role in novel treatment strategies .

- Survival Outcomes : A comprehensive analysis using SEER database data indicated that NEPC patients often present with advanced disease at diagnosis, emphasizing the need for effective interventions targeting compounds like this compound to improve survival outcomes .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXHSMFFPOGRX-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.